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Compound of Interest

Compound Name:
Methyl 3-(3-

nitrophenyl)propanoate

CAS No.: 22768-05-4

Cat. No.: B1280438

Get Quote

Solubility is a fundamental physicochemical parameter that dictates the utility and application of

a chemical compound.[1][2][3] For a synthetic intermediate like methyl 3-(3-
nitrophenyl)propanoate, solubility is paramount for reaction kinetics, purification strategies

(such as crystallization and chromatography), and overall process efficiency. In the context of

drug discovery, where this molecule may serve as a building block, poor aqueous solubility can

terminate the progression of a new chemical entity by hindering formulation and bioavailability.

[1][4] Understanding and quantifying the solubility of methyl 3-(3-nitrophenyl)propanoate is

therefore not an academic exercise, but a critical step in process development and preclinical

assessment.

Molecular Structure and Physicochemical
Properties Analysis
To understand the solubility profile of methyl 3-(3-nitrophenyl)propanoate, we must first

analyze its molecular structure and inherent properties. The molecule consists of a benzene

ring substituted with a nitro group at the meta position and a methyl propanoate chain.
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Caption: Molecular structure highlighting key functional groups.

The key functional groups influencing solubility are:

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, which tends to

decrease solubility in aqueous media.

Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group. The oxygen atoms

can act as hydrogen bond acceptors.[5] This feature increases the molecule's overall polarity

compared to its non-nitrated analog, methyl 3-phenylpropionate.

Methyl Ester (-COOCH₃): The ester group is also polar and contains hydrogen bond

acceptors (the oxygen atoms). However, it lacks hydrogen bond donors.

Physicochemical Data Summary
While direct experimental solubility data for methyl 3-(3-nitrophenyl)propanoate is not readily

available in the literature, we can compile its known and computed properties to inform our

predictions.

Property Value Source

CAS Number 22768-05-4 ChemScene[6]

Molecular Formula C₁₀H₁₁NO₄ ChemScene[6]

Molecular Weight 209.20 g/mol ChemScene[6]

Computed LogP 1.7004 ChemScene[6]

Hydrogen Bond Donor Count 0 PubChem[7]

Hydrogen Bond Acceptor

Count
4 PubChem[7]

Topological Polar Surface Area

(TPSA)
69.44 Å² ChemScene[6]
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LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value indicates

a preference for lipophilic (non-polar) environments.

Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility behavior of methyl 3-
(3-nitrophenyl)propanoate.

Aqueous Solubility
The molecule's LogP of ~1.7 suggests it is more soluble in octanol than in water, indicating low

aqueous solubility.[6] The presence of a significant non-polar hydrocarbon backbone (the

phenyl and propanoate chain) outweighs the polarity contributed by the nitro and ester groups.

For comparison, the non-nitrated analog, methyl 3-phenylpropionate, is described as "insoluble

in water".[8] The addition of the polar nitro group should slightly increase water solubility

relative to this parent compound, but it is still expected to be poor. The absence of hydrogen

bond donors is a critical limiting factor for its interaction with water's strong hydrogen-bonding

network.

Organic Solvent Solubility
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF): The compound is expected

to exhibit high solubility in these solvents. They can effectively solvate the polar nitro and

ester groups without requiring hydrogen bond donation. A related compound, methyl 3-(3-

nitrophenyl)-2-propynoate, is noted to be soluble in acetone.

Polar Protic Solvents (e.g., Methanol, Ethanol):Good to high solubility is predicted. These

solvents can interact favorably with the ester and nitro functionalities. The non-nitrated

analog, methyl 3-phenylpropionate, is miscible with ethanol.[8]

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility will be moderate to

low. While the aromatic ring and alkyl chain will interact with these solvents, the highly polar

nitro group will be poorly solvated, limiting overall solubility. Dichloromethane, having some

polarity, will likely be a better solvent than hexane.
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Self-Validating Experimental Protocol for Solubility
Determination
Given the absence of published data, a robust experimental protocol is essential. The following

describes the Shake-Flask Method, a gold-standard technique for determining thermodynamic

solubility.[9]

Workflow Overview

Click to download full resolution via product page

Caption: Standard Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
Preparation of Saturated Solution:

To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2.0 mL of

water, methanol, or ethyl acetate).

Add an excess of methyl 3-(3-nitrophenyl)propanoate to each vial. "Excess" is critical; a

visible amount of undissolved solid must remain at equilibrium. This ensures the solution is

truly saturated.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A minimum

of 24 hours is recommended, with 48 hours being preferable to ensure stability.[9]

Causality Check: Inadequate equilibration time is a primary source of error, leading to an

underestimation of solubility. The system must have enough time for the rates of

dissolution and precipitation to become equal.
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Phase Separation:

Remove the vials from the shaker. Allow them to stand undisturbed at the equilibration

temperature for at least 1 hour to let the excess solid settle.

To obtain a clear, particle-free supernatant for analysis, use one of the following methods:

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

Filtration: Withdraw an aliquot of the solution using a syringe fitted with a chemically

compatible, low-binding filter (e.g., 0.22 µm PTFE).

Self-Validation: Immediately after separation, dilute the clear supernatant with a suitable

mobile phase or solvent to prevent precipitation before analysis.

Quantification:

Prepare a series of calibration standards of methyl 3-(3-nitrophenyl)propanoate of

known concentrations in the same solvent.

Analyze both the standards and the diluted sample supernatant using a validated

analytical technique, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).

Suggested HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

Detection: UV spectrophotometer set to a wavelength of maximum absorbance for

the nitroaromatic chromophore (approx. 254-265 nm).

Construct a calibration curve by plotting peak area versus concentration for the standards.

Determine the concentration of the unknown sample from the calibration curve, accounting

for the dilution factor. This value represents the solubility.
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Solid-Phase Analysis (Trustworthiness Pillar):

After the experiment, recover the remaining solid from the vials.

Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) or Differential

Scanning Calorimetry (DSC).

Compare the results to the analysis of the starting material. This crucial step verifies that

the compound did not undergo a polymorphic transformation or form a solvate during the

experiment, which would invalidate the solubility measurement for the original solid form.

Conclusion and Recommendations
Methyl 3-(3-nitrophenyl)propanoate is a compound of significant interest in synthetic

chemistry. Based on its molecular structure, it is predicted to have low aqueous solubility but

good to excellent solubility in common polar organic solvents. For any application requiring

precise process control or formulation, it is imperative that these theoretical predictions be

confirmed through rigorous experimental determination. The provided shake-flask protocol

offers a self-validating framework to generate reliable and defensible solubility data.

Researchers are advised to perform these measurements in the specific solvent systems

relevant to their intended application.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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